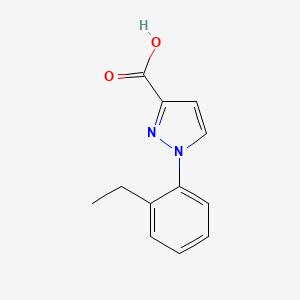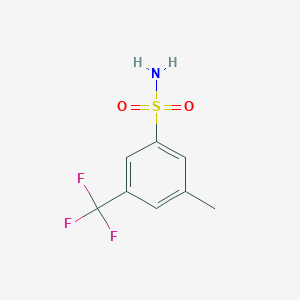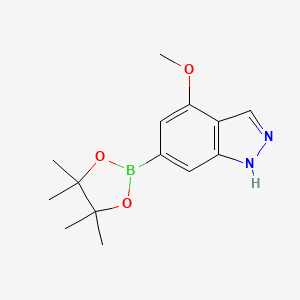amine](/img/structure/B13534442.png)
[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)ethylamine is an organic compound with the molecular formula C11H14F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(2,4-Difluorophenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine
In medicine, 2-(2,4-Difluorophenyl)ethylamine has potential applications in the development of pharmaceuticals. Its structure can be modified to create compounds with desired therapeutic properties, such as antifungal or antibacterial activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The isopropylamine group can further influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.
1-(3,4-Difluorophenyl)ethyl(propan-2-yl)amine: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-(2,4-Difluorophenyl)ethylamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and isopropylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15F2N |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8,14H,5-6H2,1-2H3 |
Clé InChI |
KYPJBNCSSWGHBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)



![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)






